![molecular formula C23H19N7O B2492221 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(1H-indol-3-yl)acetamide CAS No. 1172569-90-2](/img/structure/B2492221.png)
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to the target compound often involves multi-step chemical processes that yield products with anticancer activity or other significant biological effects. For example, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide have been synthesized for anticancer evaluation, demonstrating the compound's relevance in drug discovery and pharmaceutical research (Al-Sanea et al., 2020).
Molecular Structure Analysis
The molecular structure and electronic properties of related compounds are often explored through quantum mechanical calculations and molecular docking studies. These analyses provide insights into the compound's reactivity, stability, and potential interactions with biological targets, as demonstrated in studies of similar acetamide derivatives (Shukla & Yadava, 2020).
Chemical Reactions and Properties
The chemical reactivity of the compound can be deduced from its synthesis and subsequent reactions that lead to the formation of novel derivatives with potential biological activity. For instance, the reaction of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition showcases the compound's versatility in forming new chemical structures (Rahmouni et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and potential applications in material science and pharmaceuticals. Investigations into the crystal packing and hydrogen bonding of related acetamide derivatives provide valuable data on their solid-state characteristics (Lukose et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, nucleophilicity, and electrophilicity, of the compound can be inferred from studies on its molecular structure and reactivity. Analysis of the HOMO-LUMO gap, molecular electrostatic potential, and NBO analysis provides insights into its chemical behavior and potential for interactions (Shukla & Yadava, 2020).
科学的研究の応用
Synthesis and Characterization
Compounds with structures similar to "N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(1H-indol-3-yl)acetamide" have been synthesized and characterized, exploring their potential in medicinal chemistry and material science. For example, Rahmouni et al. (2014) discussed the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the versatility of pyrazolo-pyrimidinone derivatives in chemical synthesis Rahmouni, A., Romdhane, A., Ben Said, A., Guérineau, V., Touboul, D., & Jannet, H. B. (2014). Arabian Journal of Chemistry.
Coordination Complexes and Antioxidant Activity
Studies have also explored the formation of coordination complexes with pyrazole-acetamide derivatives, investigating their structural properties and potential antioxidant activities. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, revealing insights into hydrogen bonding's role in self-assembly processes and evaluating their antioxidant activity Chkirate, K., Fettach, S., Karrouchi, K., Sebbar, N. K., Essassi, E., Mague, J., Radi, S., Faouzi, M. E. A., Adarsh, N. N., & Garcia, Y. (2019). Journal of Inorganic Biochemistry.
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of compounds with pyrazolo[3,4-d]pyrimidin-4(5H)-one structures. Bondock et al. (2008) explored the synthesis and antimicrobial activity of new heterocycles incorporating the antipyrine moiety, demonstrating the potential of such compounds in developing antimicrobial agents Bondock, S., Rabie, R., Etman, H., & Fadda, A. A. (2008). European Journal of Medicinal Chemistry.
Speculative Analysis and Molecular Docking
Speculative analysis and molecular docking studies on related compounds have provided insights into their electronic structure, IR assignments, and potential as anti-amoebic agents. Shukla and Yadava (2020) conducted quantum mechanical calculations and docking simulations on a pharmaceutically critical molecule, offering a foundation for understanding its reactivity and potential therapeutic applications Shukla, B. K., & Yadava, U. (2020). Heliyon.
作用機序
Target of Action
The primary target of this compound is α-glucosidase , an enzyme that plays a crucial role in the regulation of blood glucose levels . The compound has been evaluated as a new class of non-competitive α-glucosidase inhibitors .
Mode of Action
The compound interacts with α-glucosidase in a non-competitive manner . This means it binds to a site on the enzyme that is distinct from the active site, altering the enzyme’s conformation and reducing its activity. The compound’s binding to α-glucosidase has been confirmed through fluorescence quenching experiments .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the breakdown of oligosaccharides and disaccharides to α-glucose . This slows down carbohydrate digestion, reducing the rate at which glucose is absorbed into the bloodstream and helping to control blood glucose levels. This mechanism is particularly relevant in the management of type 2 diabetes .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, one study indicates that a similar compound had a clearance rate of 11.4 mL/min/g and a half-life of 121.6 minutes in liver microsomal assay studies . These properties can impact the compound’s bioavailability and effectiveness.
Result of Action
The primary result of the compound’s action is the reduction of blood glucose levels, which is beneficial in the management of type 2 diabetes . By inhibiting α-glucosidase, the compound slows down the digestion of carbohydrates and the absorption of glucose, helping to control postprandial hyperglycemia .
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O/c31-23(12-16-14-24-20-5-2-1-4-19(16)20)29-18-8-6-17(7-9-18)28-21-13-22(26-15-25-21)30-11-3-10-27-30/h1-11,13-15,24H,12H2,(H,29,31)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFSOEGRKVWAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。